![molecular formula C13H23NO B14652616 1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one CAS No. 51856-96-3](/img/structure/B14652616.png)
1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyl-9-azabicyclo[331]nonan-3-one is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one can be synthesized through a one-pot tandem Mannich annulation. This method involves the reaction of aromatic ketones, paraformaldehyde, and dimethylamine. The reaction is carried out under controlled conditions to yield the desired product with good efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogen in the presence of a ruthenium complex catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions:
Oxidation: ABNO and copper catalysts are commonly used for oxidation reactions.
Reduction: Hydrogen gas and ruthenium complex catalysts are employed for reduction reactions.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds are typically formed as major products.
Reduction: Alcohol derivatives are obtained as major products.
Substitution: Substituted azabicyclo compounds are formed.
Scientific Research Applications
1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one has several scientific research applications:
Biology: The compound is used in studying biological pathways and interactions due to its unique structural properties.
Industry: The compound is used in the production of agrochemical agents and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in oxidation reactions, where it facilitates the conversion of alcohols to carbonyl compounds. The nitrogen atom in its structure plays a crucial role in stabilizing reaction intermediates and enhancing reaction efficiency .
Comparison with Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: This compound shares a similar bicyclic structure but differs in the substituent attached to the nitrogen atom.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): This compound is a nitroxyl radical used as a catalyst in oxidation reactions.
KetoABNO: Another nitroxyl radical with similar catalytic properties.
Uniqueness: 1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one is unique due to its pentyl substituent, which imparts distinct chemical and physical properties. This makes it suitable for specific applications in organic synthesis and catalysis.
Properties
IUPAC Name |
1-pentyl-9-azabicyclo[3.3.1]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-2-3-4-7-13-8-5-6-11(14-13)9-12(15)10-13/h11,14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMVXSQLPUNRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CCCC(N1)CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703456 |
Source


|
| Record name | 1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51856-96-3 |
Source


|
| Record name | 1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
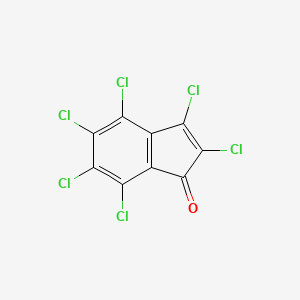

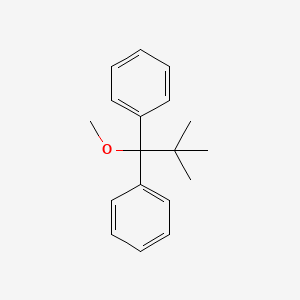
![7,8-Dioxabicyclo[4.2.2]dec-9-ene](/img/structure/B14652542.png)
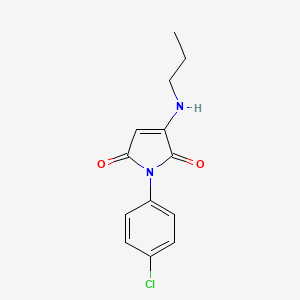
![1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14652555.png)
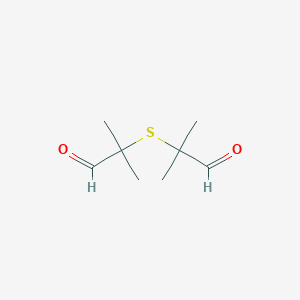
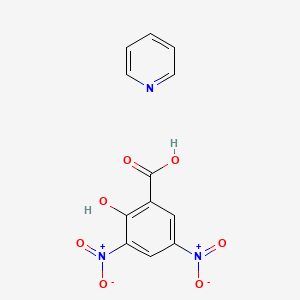
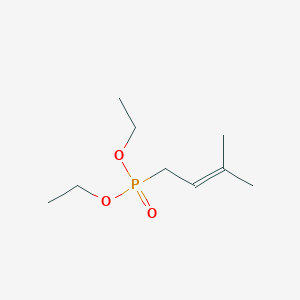
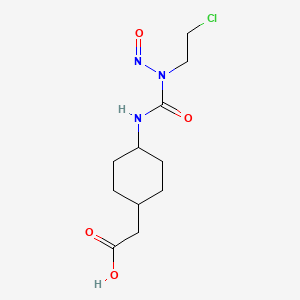
![2-[(1,3,3-Trimethyl-2-bicyclo[2.2.1]heptanyl)iminomethyl]phenol](/img/structure/B14652595.png)
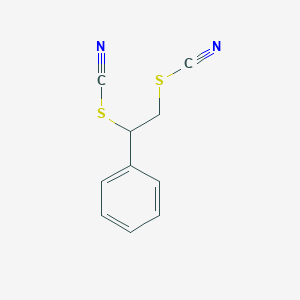
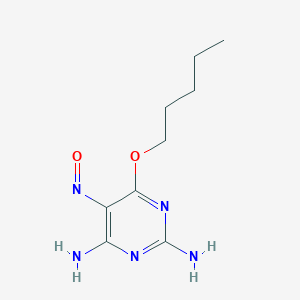
![2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]-](/img/structure/B14652619.png)
